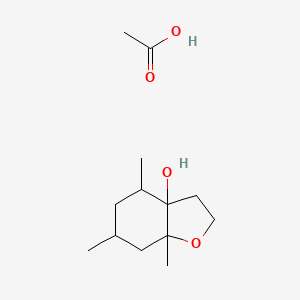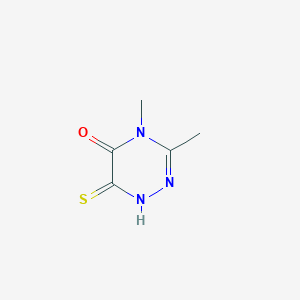
3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a dithiocarbamate with a hydrazine derivative, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfur-containing functional group.
Substitution: Various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential as a pharmaceutical agent. Compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. In a chemical context, its reactivity could be explained by the electronic distribution within the molecule and the presence of reactive functional groups.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethyl-1,2,4-triazine: Lacks the sulfur atom, which could significantly alter its reactivity and applications.
6-Sulfanylidene-1,2,4-triazine: Similar structure but without the methyl groups, which could affect its physical and chemical properties.
Uniqueness
3,4-Dimethyl-6-sulfanylidene-1,6-dihydro-1,2,4-triazin-5(4H)-one is unique due to the presence of both sulfur and nitrogen atoms within its ring structure, as well as the specific positioning of the methyl groups
Propiedades
Número CAS |
89730-81-4 |
|---|---|
Fórmula molecular |
C5H7N3OS |
Peso molecular |
157.20 g/mol |
Nombre IUPAC |
3,4-dimethyl-6-sulfanylidene-1H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C5H7N3OS/c1-3-6-7-4(10)5(9)8(3)2/h1-2H3,(H,7,10) |
Clave InChI |
BDZBODYHDYLHQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(=S)C(=O)N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




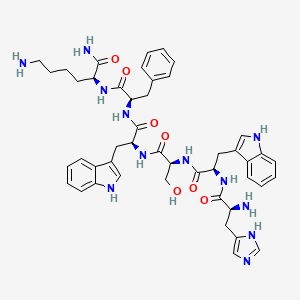

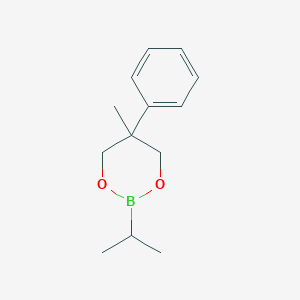
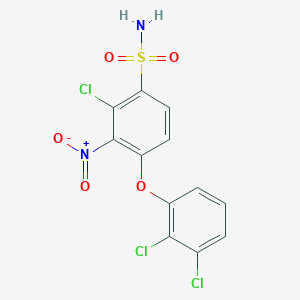
![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
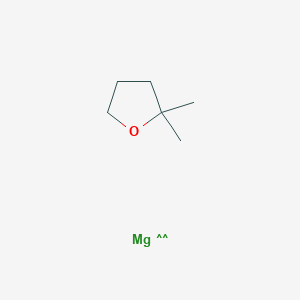
![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)
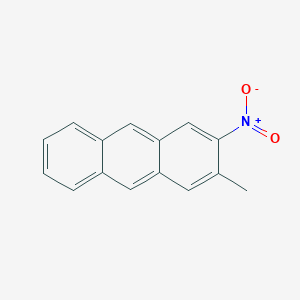
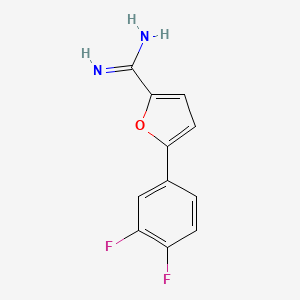
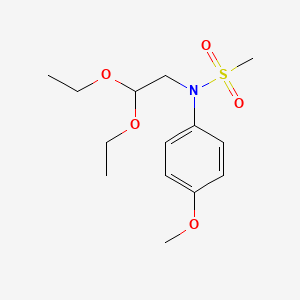
![Bicyclo[4.1.0]heptane, 3-cyclopropyl-](/img/structure/B14397510.png)
